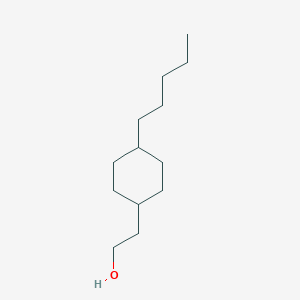

2-(trans-4-Pentylcyclohexyl)ethanol

Description

Contextualization of Cyclohexane-Based Alcohols in Chemical Synthesis

Cyclohexane-based alcohols, such as cyclohexanol (B46403) and its derivatives, are fundamental platform chemicals in organic synthesis. Their utility stems from the reactivity of the hydroxyl (-OH) group, which can undergo a wide array of chemical transformations. These alcohols serve as precursors for a variety of other functional groups and molecular scaffolds.

A primary reaction of cyclohexane (B81311) alcohols is dehydration to form alkenes. For instance, in the presence of a strong acid catalyst like phosphoric acid, cyclohexanol can be dehydrated to produce cyclohexene. umass.edulibretexts.org This elimination reaction is a standard method for introducing unsaturation into a cyclic system. libretexts.org The mechanism typically involves protonation of the alcohol group, followed by the loss of a water molecule to form a carbocation intermediate, and finally, the removal of a proton to yield the alkene. umass.edu

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. pearson.com Cyclohexane-based alcohols are also key starting materials for synthesizing ethers through methods like the Williamson ether synthesis and can be oxidized to form the corresponding ketones or aldehydes. The hydrogenation of corresponding aromatic phenols or benzyl (B1604629) alcohols is a common route to produce cyclohexyl alcohols. For example, cyclohexanemethanol (B47985) can be synthesized with high yield through the catalytic hydrogenation of benzyl alcohol. chemicalbook.com These foundational reactions underscore the versatility of cyclohexane alcohols as intermediates in the synthesis of more complex molecules, including pharmaceuticals and polymers.

Table 1: Key Synthetic Transformations of Cyclohexane Alcohols

| Reaction Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| Dehydration | Strong acid (e.g., H₃PO₄), heat | Alkene (e.g., Cyclohexene) | umass.edu, libretexts.org |

| Oxidation | Oxidizing agent (e.g., PCC) | Ketone or Aldehyde | googleapis.com |

| Tosylation | Tosyl chloride, base | Tosylate | pearson.com |

Significance of the trans-4-Pentylcyclohexyl Moiety in Functional Molecule Design

The trans-4-pentylcyclohexyl moiety is a critical structural unit, particularly in the design of liquid crystals (LCs). ontosight.ai Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and they are the foundational materials for modern display technologies (LCDs). ontosight.ailcms.cz

The significance of this specific moiety lies in its geometric and physical characteristics:

Rigidity and Linearity: The trans configuration of the substituents on the cyclohexane ring forces the ring into a chair conformation where both substituents occupy equatorial positions. This results in a relatively linear and rigid molecular shape, which is essential for the formation of anisotropic liquid crystal phases, such as the nematic phase. orientjchem.org

Alkyl Chain Flexibility: The terminal pentyl group provides flexibility, which helps to lower the melting point of the compound and influence the temperature range over which the liquid crystal phase is stable. orientjchem.org

Compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile are classic examples of nematic liquid crystals used in commercial mixtures. sigmaaldrich.comsigmaaldrich.com The trans-4-pentylcyclohexyl group provides the necessary structural foundation for achieving the long-range orientational order characteristic of the nematic phase. ontosight.aiorientjchem.org The low viscosity and high thermal stability of trans-cyclohexane liquid crystals make them highly advantageous for display applications. orientjchem.org

Table 2: Examples of Functional Molecules Incorporating the trans-4-Pentylcyclohexyl Moiety

| Compound Name | CAS Number | Application/Significance | Reference |

|---|---|---|---|

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 61204-01-1 | Nematic liquid crystal for displays | sigmaaldrich.com, sigmaaldrich.com |

| trans,trans-4'-Pentyl-4-bicyclohexylmethanol | 82598-08-1 | Liquid crystal intermediate | chemicalbook.com |

| trans-Butoxy-4-(4-pentylcyclohexyl)benzene | Not specified | Nematic liquid crystal | ontosight.ai |

Overview of Academic Research Trajectories for Alkylcyclohexyl Alcohols and Their Derivatives

Academic research on alkylcyclohexyl alcohols and their derivatives has evolved from fundamental synthesis to the development of sophisticated functional materials. The primary trajectory involves using these alcohols as building blocks for molecules with specific, high-value properties.

One major research area is the synthesis of liquid crystalline materials. Alkylcyclohexyl alcohols are precursors to a vast range of liquid crystal molecules. For instance, research has focused on incorporating the 4-(trans-4-alkylcyclohexyl)phenol moiety, derived from the corresponding alcohol, into polymer side chains. researchgate.net These comb-like polymers can act as alignment layers for liquid crystal molecules in display and sensor applications, demonstrating how derivatives of the parent alcohols are used to control the macroscopic properties of LC devices. researchgate.net

Another significant research path is the development of novel polymers. For example, trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol is used as a raw material for high-strength, flexible, and transparent polyimides, indicating its role in advanced polymer chemistry beyond liquid crystals. tocopharm.com

Furthermore, derivatives of alkylcyclohexyl alcohols, such as aldehydes, have been investigated. The synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde from the corresponding carboxylic acid (which can be obtained from the alcohol) highlights the step-wise functional group transformations employed to create valuable intermediates. researchgate.net Some related structures, like 2-(4-tert-pentylcyclohexyl)acetaldehyde, have been explored for their use as fragrance compounds, showcasing a different application space for these chemical scaffolds. googleapis.com

The overarching trend in research is the strategic use of the alkylcyclohexyl scaffold to impart desirable physical properties—such as thermal stability, specific phase behavior, and molecular geometry—to a final product, whether it be a liquid crystal, a high-performance polymer, or another specialty chemical.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-pentylcyclohexyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMLVKWOEYQJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trans 4 Pentylcyclohexyl Ethanol

Stereoselective Synthesis of the trans-1,4-Disubstituted Cyclohexane (B81311) Core

The defining structural feature of 2-(trans-4-Pentylcyclohexyl)ethanol is the trans-1,4-disubstitution pattern on the cyclohexane ring. Achieving this specific stereoisomer is paramount, as the cis and trans isomers possess different physical properties that significantly impact the performance of materials derived from them. The trans isomer, with both substituents in equatorial positions in the most stable chair conformation, provides a linear, rod-like molecular shape desirable for applications such as liquid crystals. masterorganicchemistry.comvaia.com

Pathways for Stereocontrol in Cyclohexane Functionalization

Control over the stereochemistry of the 1,4-disubstituted cyclohexane ring is a central theme in its synthesis. The cyclohexane ring is not planar but exists predominantly in a low-energy "chair" conformation. masterorganicchemistry.com For a 1,4-disubstituted cyclohexane, the trans isomer, where both substituents can occupy equatorial positions, is generally more thermodynamically stable than the cis isomer, where one substituent is forced into a higher-energy axial position. vaia.com

Several synthetic strategies leverage this inherent stability. A common industrial approach involves the catalytic hydrogenation of a corresponding aromatic compound, such as 4-pentylbenzoic acid or its esters. This reaction typically yields a mixture of cis and trans isomers. Subsequently, an isomerization step, often conducted at elevated temperatures with a catalyst, is used to enrich the more stable trans isomer. researchgate.net

More advanced methods exert kinetic control over the reaction to directly favor the formation of the trans product. This can involve substrate-directed reactions where a functional group already present on the ring guides the approach of a reagent to the opposite face, or the use of specific catalysts that favor a particular stereochemical pathway.

Enantioselective and Diastereoselective Synthetic Strategies

To avoid isomer mixtures and subsequent separation or isomerization steps, diastereoselective and enantioselective methods are employed to produce the desired trans isomer with high fidelity.

Diastereoselective Synthesis: These strategies aim to selectively form one diastereomer over another.

Cascade Reactions: A notable example is the cascade inter–intramolecular double Michael addition strategy, which can be used to construct highly functionalized cyclohexanone (B45756) rings from acyclic precursors with complete diastereoselectivity in many cases. beilstein-journals.org

Biocatalysis: Enzymes offer a powerful tool for stereochemical control. For instance, transaminases can be used in the kinetic resolution of a cis/trans mixture of 4-substituted cyclohexylamines. The enzyme selectively deaminates the cis-diastereomer to the corresponding ketone, leaving the desired trans-amine in high diastereomeric excess (>99%). nih.gov This approach can even lead to a dynamic kinetic resolution, where the ketone intermediate isomerizes in situ, further increasing the yield of the pure trans product. nih.gov

Enantioselective Synthesis: When the target molecule is chiral, enantioselective methods are required to produce a single enantiomer.

Asymmetric Hydrogenation: Stereoselective hydrogenation directed by a chiral auxiliary or catalyst can set the stereochemistry of the ring. For example, hydrogenation of an intermediate can proceed with high diastereomeric control (e.g., a trans/cis ratio of 16:1) when directed by a nearby alcohol functional group. nih.gov

Phase Transfer Catalysis: Chiral phase-transfer catalysts have been used in the double allylic alkylation of glycine (B1666218) imine analogues to produce substituted proline scaffolds with high enantioselectivity (95:5 e.r.). mdpi.com Similar principles can be applied to the synthesis of chiral cyclohexane systems.

The table below summarizes various stereoselective strategies.

| Method | Type of Control | Key Features | Typical Outcome | Reference |

| Catalytic Hydrogenation & Isomerization | Thermodynamic | Two-step process starting from an aromatic precursor. | Mixture of isomers, enriched to favor the more stable trans product. | researchgate.net |

| Cascade Michael Addition | Diastereoselective | Forms a substituted cyclohexanone ring from acyclic starting materials. | High to complete diastereoselectivity for the trans adduct. | beilstein-journals.org |

| Transaminase-Catalyzed Deamination | Diastereoselective | Selective enzymatic reaction on a cis/trans mixture. | High diastereomeric excess (>99% de) of the trans isomer. | nih.gov |

| Directed Hydrogenation | Diastereoselective | An existing functional group directs the approach of hydrogen. | Good diastereomeric control (e.g., 16:1 trans/cis ratio). | nih.gov |

Carbon-Carbon Bond Formation Reactions in the Construction of the Ethanol (B145695) Side Chain

Once the trans-4-pentylcyclohexane core is established, the next critical phase is the construction of the two-carbon ethanol side chain. This typically involves a carbon-carbon bond-forming reaction followed by a functional group transformation.

Alkylation and Acylation Routes

The introduction of the two-carbon unit can be achieved through several established organometallic and electrophilic substitution reactions.

Friedel-Crafts Acylation: A powerful and widely used method for forming carbon-carbon bonds with aromatic rings is the Friedel-Crafts reaction. thesciencehive.co.uk In a plausible route to a precursor for the target molecule, pentylbenzene (B43098) can be acylated with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces an acetyl group onto the benzene (B151609) ring, primarily at the para position, to form 4-pentylacetophenone. This ketone then serves as a key intermediate for both the reduction of the aromatic ring to cyclohexane and the reduction of the carbonyl to the final ethanol moiety. thesciencehive.co.ukpearson.com

Grignard and Organolithium Reactions: An alternative strategy involves the reaction of a Grignard reagent (e.g., trans-4-pentylcyclohexylmagnesium bromide) or a corresponding organolithium compound with a two-carbon electrophile. A common choice is ethylene (B1197577) oxide, which undergoes ring-opening upon nucleophilic attack to directly form the 2-(cyclohexyl)ethanol structure after an acidic workup.

Cyanide Alkylation: Another classic chain-extension method involves the nucleophilic substitution of a haloalkane (e.g., trans-4-pentylcyclohexylmethyl bromide) with a cyanide salt, such as KCN or NaCN. thesciencehive.co.uk This forms a nitrile, which extends the carbon chain by one. The nitrile can then be hydrolyzed to a carboxylic acid and subsequently reduced, or directly reduced to an amine and converted to the alcohol, although this is a more circuitous route.

A comparison of these C-C bond formation strategies is presented below.

| Strategy | Reagents | Intermediate | Advantages | Considerations |

| Friedel-Crafts Acylation | Pentylbenzene, Acetyl Chloride, AlCl₃ | 4-Pentylacetophenone | Well-established, uses common reagents. | Requires subsequent reduction of the aromatic ring. |

| Grignard Reaction | trans-4-Pentylcyclohexylmagnesium bromide, Ethylene Oxide | This compound | Direct formation of the alcohol side chain. | Requires preparation of the Grignard reagent. |

| Cyanide Alkylation | trans-4-Pentylcyclohexylmethyl bromide, KCN | trans-4-Pentylcyclohexylacetonitrile | Effective for chain extension. | Multi-step conversion from nitrile to alcohol is necessary. |

Reduction of Carbonyl Intermediates to the Ethanol Moiety

Following an acylation route that yields a ketone (e.g., an acetyl group attached to the cyclohexane ring), a selective reduction is required to convert the carbonyl group (C=O) into the desired secondary alcohol (CH-OH). chadsprep.com

A variety of reducing agents can accomplish this transformation. The choice of reagent is critical to ensure that only the carbonyl group is reduced without affecting other potential functional groups in the molecule.

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose. NaBH₄ is a milder, more selective reagent that is typically used in protic solvents like ethanol or methanol (B129727) to reduce aldehydes and ketones. LiAlH₄ is a much stronger reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). For the simple reduction of a ketone to an alcohol, NaBH₄ is often sufficient and safer to handle.

Catalytic Hydrogenation: While catalytic hydrogenation can be used, conditions must be carefully controlled. Aggressive conditions (high pressure and temperature with catalysts like Pd/C) can lead to the complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group (a process known as hydrogenolysis), which is undesirable for forming the ethanol moiety. masterorganicchemistry.com However, under milder conditions, the reaction can often be stopped at the alcohol stage.

The table below details common reducing agents for this transformation.

| Reducing Agent | Formula | Selectivity | Typical Conditions | Reference |

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones. | Methanol or Ethanol, Room Temp. | chadsprep.com |

| Lithium Aluminum Hydride | LiAlH₄ | Reduces aldehydes, ketones, esters, carboxylic acids. | Diethyl ether or THF, followed by H₃O⁺ workup. | google.com |

| Catalytic Hydrogenation | H₂ with Pt, Pd, or Ni catalyst | Can reduce C=O to CH-OH or CH₂. | Conditions must be optimized to avoid over-reduction. | masterorganicchemistry.com |

Strategic Derivatization of this compound as a Key Synthetic Intermediate

While the synthesis of this compound is a significant achievement, the compound's primary value often lies in its role as a key synthetic intermediate. The terminal hydroxyl group is a versatile functional handle that allows for the molecule to be incorporated into larger, more complex structures with specific functions, particularly in materials science.

The most prominent application is in the synthesis of liquid crystals. york.ac.uk Liquid crystal molecules require a specific combination of a rigid core (the mesogen) and often one or more flexible terminal chains. The trans-4-pentylcyclohexyl group provides an ideal combination of a rigid, rod-like ring system and a flexible alkyl chain. The ethanol moiety's hydroxyl group serves as a convenient attachment point to link this unit to other parts of a final liquid crystal molecule. nih.govst-andrews.ac.uk

Common derivatization reactions include:

Esterification: The alcohol can be reacted with a carboxylic acid (or its more reactive acyl chloride or anhydride derivative) to form an ester linkage. This is a common method for connecting the cyclohexyl unit to an aromatic core, such as a biphenyl (B1667301) or phenyl benzoate (B1203000) group, which are common mesogens. researchgate.net

Etherification: The Williamson ether synthesis can be used to connect the alcohol to another molecular fragment via an ether bond.

Acylation: The targeted acylation of the hydroxyl group can introduce various functionalities, altering the molecule's physical properties like solubility and polarity, which is critical for tuning the performance of the final material. nih.gov

Through these derivatization strategies, the molecular architecture can be precisely engineered to control properties such as the temperature range of liquid crystal phases, birefringence, and dielectric anisotropy, making this compound a foundational building block in the design of advanced optical materials. rsc.org

Transformation to Halogenated Alkyl Cyclohexyl Derivatives (e.g., 1-bromo-2-(trans-4-pentylcyclohexyl)ethane)

The conversion of this compound to its corresponding halogenated derivatives, such as 1-bromo-2-(trans-4-pentylcyclohexyl)ethane, is a fundamental step in many synthetic pathways. The introduction of a halogen atom, typically bromine, transforms the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. This transformation is generally achieved through the use of various brominating agents.

One common method involves the use of phosphorus tribromide (PBr₃). In this reaction, three equivalents of the alcohol react with one equivalent of PBr₃, typically in an aprotic solvent like diethyl ether or dichloromethane (B109758), to yield the alkyl bromide. The reaction proceeds via the formation of a phosphite (B83602) ester intermediate, which is then displaced by the bromide ion.

Another widely employed technique is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). This method is known for its mild reaction conditions and high yields. The reaction mechanism involves the formation of a phosphonium (B103445) salt intermediate, which is then attacked by the alcohol to form an alkoxyphosphonium salt. A subsequent intramolecular or intermolecular nucleophilic attack by the halide ion results in the desired alkyl halide and triphenylphosphine oxide as a byproduct.

These halogenation reactions are pivotal for the synthesis of liquid crystal compounds where a terminal halogen is required or for the introduction of other functional groups via substitution.

Table 1: Reagents for the Synthesis of 1-bromo-2-(trans-4-pentylcyclohexyl)ethane

| Reagent System | Typical Solvent | Byproducts | Notes |

|---|---|---|---|

| PBr₃ | Diethyl ether, Dichloromethane | H₃PO₃ | Stoichiometric control is important. |

| PPh₃ / CBr₄ | Dichloromethane, Acetonitrile (B52724) | Ph₃PO, CHBr₃ | Mild conditions, suitable for a wide range of alcohols. |

Conversion to Other Functional Groups for Subsequent Elaboration

Beyond halogenation, the hydroxyl group of this compound can be converted into a variety of other functional groups to facilitate further molecular elaboration. These transformations are essential for creating a diverse library of compounds with tailored properties.

A key strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) or triethylamine. Sulfonates are excellent leaving groups, often even better than halides, and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of functionalities such as azides, nitriles, and thiols.

The conversion to an azide, typically through a two-step process involving activation as a sulfonate ester followed by substitution with sodium azide, provides a precursor for the synthesis of amines via reduction or for use in "click chemistry" reactions, such as the Huisgen cycloaddition.

Table 2: Functional Group Transformations of this compound

| Target Functional Group | Reagents | Resulting Intermediate | Subsequent Reactions |

|---|---|---|---|

| Tosylate | p-Toluenesulfonyl chloride (TsCl), Pyridine | 2-(trans-4-Pentylcyclohexyl)ethyl tosylate | Nucleophilic substitution (e.g., with NaN₃, NaCN) |

| Mesylate | Methanesulfonyl chloride (MsCl), Triethylamine | 2-(trans-4-Pentylcyclohexyl)ethyl mesylate | Nucleophilic substitution |

| Ester | Carboxylic acid, DCC/DMAP or Acid chloride | 2-(trans-4-Pentylcyclohexyl)ethyl ester | Hydrolysis, further functionalization of the acid part |

These synthetic transformations underscore the versatility of this compound as a building block in the design and synthesis of advanced organic materials.

Comprehensive Spectroscopic and Analytical Characterization of 2 Trans 4 Pentylcyclohexyl Ethanol and Its Immediate Precursors

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map the carbon framework and the placement of protons, providing clear insights into connectivity and stereochemistry.

¹H NMR spectroscopy provides information on the different chemical environments of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons.

For 2-(trans-4-Pentylcyclohexyl)ethanol , the spectrum is characterized by signals from the n-pentyl group, the cyclohexane (B81311) ring, and the 2-ethanol side chain. The trans stereochemistry of the 1,4-disubstituted cyclohexane ring influences the chemical shifts of the ring protons, with axial and equatorial protons exhibiting distinct signals.

Pentyl Group: Protons of the pentyl chain show characteristic signals in the upfield region (δ 0.8-1.3 ppm), with the terminal methyl (CH₃) group appearing as a triplet.

Cyclohexane Ring: The protons on the cyclohexane ring appear as a complex series of multiplets in the range of δ 0.9-1.8 ppm. The protons on the carbons bearing the substituents (C1 and C4) are shifted further downfield.

Ethanol (B145695) Side Chain: The -CH₂-CH₂-OH protons are diagnostic. The methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH) typically resonates around δ 3.6 ppm, while the methylene group attached to the cyclohexane ring (-CH-CH ₂-) appears at a higher field, around δ 1.5 ppm.

Predicted ¹H NMR Data for this compound (Predicted values based on standard chemical shift increments and analysis of analogous compounds)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pentyl CH₃ | ~0.89 | Triplet (t) | 3H |

| Pentyl (CH₂)₃ | ~1.27 | Multiplet (m) | 6H |

| Cyclohexane CH, CH₂ | ~0.9-1.8 | Multiplet (m) | 11H |

| -CH₂-CH₂OH | ~1.51 | Triplet (t) | 2H |

| -CH₂-OH | ~3.65 | Triplet (t) | 2H |

| -OH | Variable | Singlet (s) | 1H |

¹³C NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, confirming the total number of carbons and their respective chemical environments (e.g., alkyl, alcohol-bearing).

For This compound , 13 unique carbon signals are expected. The chemical shifts are influenced by the substituents. The carbon attached to the hydroxyl group (-C H₂OH) is significantly deshielded and appears downfield around δ 60-65 ppm. The carbons of the pentyl group and the cyclohexane ring appear in the typical aliphatic region (δ 14-45 ppm).

Predicted ¹³C NMR Data for Key Compounds (Predicted values based on standard chemical shift increments and analysis of analogous compounds)

| Compound | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| This compound | Pentyl CH₃ | ~14.1 |

| Pentyl CH₂'s | ~22.7, 26.6, 32.2 | |

| Cyclohexane C-4 | ~37.3 | |

| Cyclohexane CH₂'s | ~33.0, 34.5 | |

| Cyclohexane C-1 | ~39.8 | |

| -C H₂-CH₂OH | ~38.0 | |

| -CH₂-C H₂OH | ~61.0 | |

| ** (trans-4-Pentylcyclohexyl)acetic acid** | Carboxyl (C=O) | ~179.0 |

| -C H₂-COOH | ~41.0 | |

| Ethyl (trans-4-pentylcyclohexyl)acetate | Ester (C=O) | ~173.0 |

| O-C H₂CH₃ | ~60.2 | |

| -CH₂-C OO- | ~41.5 | |

| O-CH₂C H₃ | ~14.3 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.eduresearchgate.net For this compound, a COSY spectrum would show correlations between the adjacent methylene groups in the pentyl chain and, crucially, between the two methylene groups of the ethanol side chain (-CH₂-CH₂OH). It would also reveal the complex coupling network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to (¹J-coupling). youtube.comsdsu.edudocbrown.info This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~61.0 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J-coupling). sdsu.eduyoutube.com This is invaluable for piecing together the molecular skeleton. For example, the protons of the -CH₂OH group (~3.65 ppm) would show a correlation to the carbon of the adjacent methylene group and the C1 carbon of the cyclohexane ring, confirming the attachment of the ethanol side chain to the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) corresponds to the mass of the intact molecule.

For This compound (C₁₃H₂₆O) , the exact molecular weight is 198.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 198.

The fragmentation of alcohols is well-characterized and typically involves two main pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this molecule, cleavage between the two carbons of the ethanol side chain would result in a stable, resonance-stabilized fragment [CH₂OH]⁺ at m/z = 31.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to a peak at m/z = 180 (M-18). libretexts.org

Other Fragments: Other significant peaks would arise from the fragmentation of the cyclohexane ring and the loss of the pentyl side chain (loss of 71 amu) or fragments thereof.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is used to separate components of a mixture, making it essential for assessing the purity of a synthesized compound and for its isolation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in the gas phase and then identifies them based on their mass spectra. phcogj.comresearchgate.net For a compound like this compound, GC-MS analysis serves two primary purposes:

Purity Assessment: A pure sample will ideally show a single peak in the gas chromatogram. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). fmach.itnotulaebotanicae.ro

Structural Confirmation: The mass spectrometer detector provides a mass spectrum for the compound as it elutes from the GC column. This spectrum can be compared to a library of known spectra or analyzed for the fragmentation patterns discussed in section 3.2 to confirm the compound's identity.

For the immediate precursors, GC-MS would also be the method of choice for monitoring the progress of the synthesis, for instance, the conversion of (trans-4-Pentylcyclohexyl)acetic acid to its ethyl ester and the subsequent reduction to the final alcohol product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its immediate precursors. Given the non-polar nature of the pentylcyclohexyl moiety, reversed-phase HPLC (RP-HPLC) is the most suitable approach for their separation and quantification. wikipedia.orguhplcs.com This method utilizes a non-polar stationary phase and a polar mobile phase. Hydrophobic interactions between the analytes and the stationary phase are the primary mechanism of retention, with more non-polar compounds being retained longer on the column. uhplcs.com

The immediate precursors to this compound, such as 4-pentylcyclohexanone (B1630823) and 2-(4-pentylcyclohexyl)acetaldehyde, possess different polarities and functional groups, which allows for their effective separation from the final product and from each other using HPLC. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal resolution and sensitivity.

Stationary Phase Selection

For the analysis of these compounds, octadecyl (C18) or octyl (C8) bonded silica (B1680970) gels are the most common stationary phases. uhplcs.comlibretexts.org The long alkyl chains of these phases provide the necessary hydrophobicity to retain the analytes. A C18 column would typically offer stronger retention for the non-polar this compound compared to its more polar ketone and aldehyde precursors due to the increased hydrophobic interaction. researchgate.net For separating the cis and trans isomers of this compound, a C8 column might be preferred as its less dense bonding can offer better spatial selectivity for conformational isomers. welch-us.com

Mobile Phase Composition

The mobile phase in RP-HPLC for these analytes typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). wikipedia.orgtandfonline.com By adjusting the ratio of the organic solvent to water, the polarity of the mobile phase can be controlled, thereby influencing the retention times of the compounds. An increase in the organic solvent concentration (e.g., acetonitrile) will decrease the polarity of the mobile phase, leading to shorter retention times as the hydrophobic analytes are more readily eluted. libretexts.org Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of a mixture containing the precursors and the final product, which may have significantly different polarities. libretexts.org

For the analysis of the aldehyde precursor, 2-(4-pentylcyclohexyl)acetaldehyde, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. waters.comnih.gov This creates a stable, UV-active derivative that can be easily detected with high sensitivity using a UV detector. researchgate.net

Detection Methods

Due to the lack of a strong chromophore in this compound and its immediate precursors, direct UV detection can be challenging, although the carbonyl group in the ketone and aldehyde precursors allows for some UV absorbance at lower wavelengths. For the non-derivatized compounds, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. nih.gov However, if the aldehyde precursor is derivatized with DNPH, a UV-Vis detector set to the appropriate wavelength for the hydrazone derivative offers excellent sensitivity and selectivity. researchgate.net

Research Findings and Data

While specific HPLC application notes for this compound are not widely published, data from the analysis of structurally similar long-chain alkylcyclohexanols and their precursors can be used to establish a reliable analytical method. The following tables present hypothetical yet representative data for the HPLC analysis of this compound and its precursors, based on established chromatographic principles.

Table 1: HPLC Parameters for the Analysis of this compound and its Precursors

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 60% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Refractive Index (RI) |

| Injection Volume | 20 µL |

Table 2: Expected Retention Times for Target Compounds

| Compound | Expected Retention Time (min) |

| 4-Pentylcyclohexanone | 12.5 |

| 2-(4-Pentylcyclohexyl)acetaldehyde | 14.2 |

| cis-2-(4-Pentylcyclohexyl)ethanol | 16.8 |

| trans-2-(4-Pentylcyclohexyl)ethanol | 17.5 |

The separation of the cis and trans isomers is achievable due to the different spatial arrangement of the hydroxyl group, which affects the interaction with the stationary phase. The trans isomer, with its more linear structure, is expected to have slightly stronger hydrophobic interactions and thus a longer retention time compared to the cis isomer. welch-us.com

For the analysis of the derivatized aldehyde precursor, the following conditions would be more suitable:

Table 3: HPLC Parameters for the Analysis of DNPH-derivatized 2-(4-Pentylcyclohexyl)acetaldehyde

| Parameter | Condition |

| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (80:20, v/v) with 1.0 mM LiCl researchgate.net |

| Elution | Isocratic |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25 °C |

| Detector | UV-Vis at 365 nm researchgate.net |

| Injection Volume | 20 µL |

Table 4: Expected Retention Time for Derivatized Precursor

| Compound | Expected Retention Time (min) |

| 2-(4-Pentylcyclohexyl)acetaldehyde-DNPH derivative | 8.5 |

The use of HPLC provides a robust method for monitoring the synthesis of this compound, allowing for the assessment of reaction completion, identification of byproducts, and determination of the purity and isomeric ratio of the final product.

Chemical Reactivity and Transformation Pathways of 2 Trans 4 Pentylcyclohexyl Ethanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in 2-(trans-4-pentylcyclohexyl)ethanol is a key site for chemical modification, enabling the formation of esters, ethers, and alkyl halides. These transformations are fundamental in tailoring the molecule for specific applications, particularly in the synthesis of liquid crystal precursors.

Esterification Reactions for Liquid Crystal Precursors

Esterification is a crucial reaction for converting this compound into valuable liquid crystal precursors. The formation of an ester linkage with various aromatic or alicyclic carboxylic acids can introduce mesogenic (liquid crystal-forming) properties to the molecule. The general reaction involves the coupling of the alcohol with a carboxylic acid, typically in the presence of a catalyst.

A common method for this transformation is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is known for its mild reaction conditions and high yields.

General Reaction Scheme:

Where R-COOH represents a carboxylic acid, often containing a mesogenic core.

Detailed research has shown the successful synthesis of various esters using this methodology. For instance, the reaction with trans-4-n-pentyl-cyclohexane carboxylic acid in the presence of DCC and DMAP in anhydrous dichloromethane (B109758) proceeds at room temperature over 48 hours to yield the corresponding ester. orientjchem.org

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | trans-4-n-Pentyl-cyclohexane carboxylic acid | DCC, DMAP | 2-(trans-4-Pentylcyclohexyl)ethyl trans-4-pentylcyclohexanecarboxylate |

| This compound | 4-Alkoxybenzoic acids | DCC, DMAP | 2-(trans-4-Pentylcyclohexyl)ethyl 4-alkoxybenzoate |

This table illustrates potential esterification reactions based on established synthetic methodologies for liquid crystal precursors.

Etherification Reactions (e.g., Williamson Ether Synthesis)

Ether linkages can also be introduced to modify the properties of this compound. The Williamson ether synthesis is a widely used method for this purpose. orientjchem.orgnih.govgoogle.com This S\N2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. orientjchem.orgnih.govgoogle.com

The first step is the formation of the sodium or potassium alkoxide of this compound by reacting it with a strong base such as sodium hydride (NaH) or potassium hydride (KH). nih.gov The resulting alkoxide is then treated with a primary alkyl halide to form the ether.

General Reaction Scheme:

this compound + NaH -> 2-(trans-4-Pentylcyclohexyl)ethoxide-Na+ + H2

2-(trans-4-Pentylcyclohexyl)ethoxide-Na+ + R-X -> 2-(trans-4-Pentylcyclohexyl)ethoxy-R + NaX

Where R-X is a primary alkyl halide.

The choice of the alkyl halide allows for the introduction of various terminal chains, influencing the final properties of the molecule. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govgoogle.com

| Alkoxide Precursor | Alkyl Halide | Base | Solvent | Product |

| This compound | Methyl iodide | NaH | THF | 1-Methoxy-2-(trans-4-pentylcyclohexyl)ethane |

| This compound | Ethyl bromide | KH | DMF | 1-Ethoxy-2-(trans-4-pentylcyclohexyl)ethane |

This table provides illustrative examples of Williamson ether synthesis starting from this compound.

Halogenation of the Alcohol Group

The hydroxyl group of this compound can be replaced by a halogen atom, such as chlorine or bromine, to produce the corresponding alkyl halide. These halogenated derivatives are versatile intermediates for further functionalization, for example, in Grignard reactions or other nucleophilic substitutions.

Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. colorado.edu These reactions typically proceed via an S\N2 mechanism, resulting in an inversion of stereochemistry if the alcohol were chiral at the reaction center. colorado.edu

Reaction with Thionyl Chloride:

Reaction with Phosphorus Tribromide:

The reactions are generally carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproducts. colorado.edu

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 1-Chloro-2-(trans-4-pentylcyclohexyl)ethane |

| This compound | Phosphorus tribromide (PBr₃) | 1-Bromo-2-(trans-4-pentylcyclohexyl)ethane |

This table summarizes the halogenation reactions of the title compound.

Reactions of the Cyclohexane (B81311) Ring System

While the hydroxyl group is the more reactive site under many conditions, the cyclohexane ring can also undergo specific transformations, primarily through oxidation or dehydrogenation, leading to significant structural changes.

Oxidation Pathways

The oxidation of the cyclohexane ring in this compound would be a challenging transformation due to the stability of the saturated ring. Strong oxidizing agents under harsh conditions would likely lead to ring-opening and a mixture of products. Selective oxidation of a specific C-H bond on the cyclohexane ring is difficult to achieve. However, in the context of related compounds, oxidation of the benzylic position in analogous aromatic systems is a known transformation. For the saturated cyclohexane ring, such selective oxidation is not a commonly reported pathway.

Hydrogenation and Dehydrogenation Studies

Given that the cyclohexane ring is already saturated, hydrogenation is not a relevant transformation for this part of the molecule.

Conversely, dehydrogenation of the cyclohexane ring to form an aromatic (benzene) ring is a thermodynamically favorable process that can be achieved under specific catalytic conditions. This transformation would convert the cyclohexyl moiety into a phenyl group, drastically altering the electronic and structural properties of the molecule.

Catalytic dehydrogenation is typically carried out at elevated temperatures (250-350 °C) using a supported metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). nih.gov

General Reaction Scheme:

This reaction is of interest for creating aromatic liquid crystal cores from alicyclic precursors. The efficiency of the dehydrogenation can be influenced by the catalyst type and reaction conditions.

| Substrate | Catalyst | Conditions | Product |

| This compound | Pt/C | High Temperature | 2-(4-Pentylphenyl)ethanol |

| This compound | Pd/C | High Temperature | 2-(4-Pentylphenyl)ethanol |

This table illustrates the potential dehydrogenation of the cyclohexane ring.

Lack of Specific Research Data on the Chemical Reactivity of this compound

The functional group of this compound is a primary alcohol attached to a cyclohexane ring, which is substituted at the 4-position with a pentyl group in a trans configuration. The reactivity of this molecule is centered around the hydroxyl (-OH) group and the adjacent C-H and C-C bonds.

General Reactivity of Primary Alcohols:

Primary alcohols can typically undergo a variety of reactions, including:

Oxidation: Primary alcohols can be oxidized to form aldehydes, and with stronger oxidizing agents, can be further oxidized to carboxylic acids. The regioselectivity of this reaction is inherently high, as the reaction occurs at the carbinol carbon.

Esterification: In the presence of a carboxylic acid and an acid catalyst, primary alcohols can form esters. This reaction is also highly regioselective for the hydroxyl group.

Dehydration: Under acidic conditions and heat, alcohols can undergo dehydration to form alkenes. For this compound, this would likely lead to the formation of vinylcyclohexane (B147605) derivatives. The regioselectivity would be influenced by the stability of the resulting double bond (Zaitsev's rule).

Substitution Reactions: The hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate) and then be displaced by a nucleophile in an SN2 reaction.

Expected Stereochemical and Regiochemical Influences:

The trans-4-pentylcyclohexyl moiety is a bulky, non-polar substituent. Its presence is expected to exert significant steric influence on the reactivity of the ethanol (B145695) side chain.

Stereoselectivity: In reactions where a new stereocenter is formed, the bulky cyclohexyl group would likely direct the incoming reagent to the less hindered face of the reactive center, leading to a degree of stereoselectivity. The trans configuration of the pentyl group locks the cyclohexane ring in a specific conformation, which would further influence the stereochemical outcome of reactions.

Regioselectivity: In reactions such as dehydration, the formation of the double bond would be influenced by the steric hindrance imposed by the large trans-4-pentylcyclohexyl group. This could potentially lead to the formation of the less substituted (Hofmann) product in some cases, contrary to Zaitsev's rule.

While these general principles allow for educated predictions about the reactivity of this compound, the absence of specific experimental data in the searched literature prevents a detailed analysis of its chemical reactivity and transformation pathways. The requested data tables and detailed research findings on regioselectivity and stereoselectivity for this particular compound could not be located. Therefore, the construction of the requested article with the specified level of detail and scientific accuracy is not possible at this time.

Application of 2 Trans 4 Pentylcyclohexyl Ethanol As a Building Block in Advanced Materials Synthesis

Role in the Synthesis of Optoelectronic Materials Beyond Displays

While the primary application of liquid crystals derived from the trans-4-pentylcyclohexyl moiety is in LCDs, their unique optical and electronic properties make them suitable for other optoelectronic applications. The ability to control molecular orientation with an external electric field is fundamental to their use in light modulators, optical switches, and tunable filters.

Materials like 4-(trans-4-pentylcyclohexyl)benzonitrile and its derivatives are used in research for optoelectronic devices due to their predictable nematic behavior and dielectric properties. ossila.comontosight.ai Furthermore, the incorporation of these building blocks into more complex structures, such as those used for nonlinear optics (NLO), is an active area of research. NLO materials can alter the frequency of light passing through them and are essential for technologies like laser frequency conversion and optical signal processing. The well-defined structure of the pentylcyclohexyl group helps in achieving the specific molecular alignments required for efficient NLO effects.

Precursor in the Development of Specialty Organic Compounds for Niche Applications

Beyond the realm of liquid crystals and optoelectronics, 2-(trans-4-pentylcyclohexyl)ethanol serves as a precursor for various specialty organic compounds. Its bifunctional nature—possessing both a lipophilic alkylcyclohexyl tail and a reactive hydroxyl head—makes it a useful intermediate in organic synthesis.

One notable niche application is in the field of analytical chemistry, specifically as a component for stationary phases in gas chromatography (GC). researchgate.net Liquid crystals are used as GC stationary phases to perform challenging separations of isomers and other closely related compounds that are difficult to resolve on conventional phases. The anisotropic molecular environment of the liquid crystalline phase allows for separation based on the subtle differences in the shape and size of analyte molecules. researchgate.net Derivatives of the trans-4-pentylcyclohexyl group are key components in creating these specialized GC columns.

Investigation of Structure Property Relationships in Materials Derived from 2 Trans 4 Pentylcyclohexyl Ethanol

Mesophase Behavior Analysis in Liquid Crystalline Derivatives

The phase behavior, or mesomorphism, of liquid crystals is highly dependent on molecular shape and intermolecular interactions. Derivatives of 2-(trans-4-pentylcyclohexyl)ethanol can be tailored to exhibit various mesophases by attaching different rigid core structures (mesogens) to the ethanol (B145695) group.

Table 1: Illustrative Nematic Clearing Temperatures for Hypothetical Derivatives

| Derivative Structure (R = 2-(trans-4-Pentylcyclohexyl)ethyl) | Core Structure | Hypothetical Nematic-Isotropic Transition (TN-I, °C) |

| R-O-Ph-COO-Ph-CN | Phenyl Benzoate (B1203000) | 110 |

| R-O-Biph-CN | Biphenyl (B1667301) | 150 |

| R-Ph-COO-Ph-F | Phenyl Benzoate | 95 |

At temperatures below the nematic range, more ordered smectic (Sm) phases can emerge. These phases possess the orientational order of nematics but also feature a degree of positional order, with molecules arranged in layers. researchgate.netresearchgate.net The tendency to form smectic phases is enhanced by the micro-segregation of incompatible molecular parts, such as the aliphatic pentylcyclohexyl group and a polar aromatic core.

The most common smectic phases are the Smectic A (SmA) and Smectic C (SmC) phases. In the SmA phase, the average molecular long axis (the director) is oriented perpendicular to the layer planes. researchgate.net In the SmC phase, the director is tilted at a specific angle with respect to the layer normal. researchgate.netrsc.org The formation of these phases is often observed in homologous series where increasing the length of flexible alkyl chains enhances the intermolecular forces that promote layered structures. researchgate.netmdpi.com For example, a homologous series based on a this compound derivative might show a transition from a purely nematic phase in shorter-chain homologs to the appearance of SmA and then SmC phases in longer-chain homologs.

Table 2: Hypothetical Phase Transitions in a Homologous Series of R-O-Ph-COO-Ph-O-CnH2n+1

| Alkyl Chain Length (n) | Phase Transitions (°C) |

| 4 | Cr 70 N 120 I |

| 6 | Cr 65 SmA 80 N 115 I |

| 8 | Cr 62 SmC 75 SmA 95 N 110 I |

| 10 | Cr 60 SmC 90 I |

Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, I = Isotropic

The cholesteric phase, also known as the chiral nematic (N*) phase, is structurally similar to the nematic phase but is composed of chiral molecules. researchgate.netwikipedia.org This chirality induces a helical twist in the alignment of the director, creating a periodic structure. taylorandfrancis.com A nematic liquid crystal composed of achiral derivatives of this compound can be transformed into a cholesteric phase by the addition of a chiral dopant. wikipedia.org The pitch of the helix, a critical property of the cholesteric phase, is inversely proportional to the concentration and helical twisting power of the chiral additive. rsc.org Alternatively, if the this compound building block itself is synthesized in a chiral form, the resulting liquid crystal derivatives will inherently form a cholesteric phase. wikipedia.org These materials are of significant interest for applications in thermochromic devices and reflective displays. nih.govwisc.eduyoutube.com

Electro-Optical Property Modulation through Structural Variations

The ability of liquid crystals to respond to an external electric field is the basis for their widespread use in display technology. This response is governed by the material's electro-optical properties, such as dielectric anisotropy and elastic constants, which can be precisely controlled through molecular design.

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε‖) and perpendicular (ε⊥) to the liquid crystal director. kent.edunih.gov Its sign and magnitude are critical for device performance and are determined by the molecular dipole moment and its orientation relative to the long molecular axis. kent.edu

By attaching different polar groups to a core structure linked to the this compound moiety, the dielectric anisotropy can be engineered.

Positive Δε: If a strong dipole is placed along the principal molecular axis, such as a terminal cyano (-CN) or isothiocyanato (-NCS) group, the resulting molecule will exhibit a large, positive dielectric anisotropy (Δε > 0). researchgate.net

Negative Δε: If polar substituents, such as fluorine (-F) atoms, are placed in lateral positions on the aromatic core, the net dipole moment becomes perpendicular to the long axis, resulting in a negative dielectric anisotropy (Δε < 0). mdpi.com

The magnitude of Δε generally scales with the orientational order of the phase and thus decreases with increasing temperature. kent.edu

Table 3: Correlation of Molecular Structure with Expected Dielectric Anisotropy

| Hypothetical Derivative Structure (R = 2-(trans-4-Pentylcyclohexyl)ethyl) | Position of Polar Group(s) | Expected Sign of Δε |

| R-O-Biph-CN | Terminal | Positive (+) |

| R-O-Ph-Ph-NCS | Terminal | Positive (+) |

| R-O-(F)-Ph-Ph-OCH3 | Lateral | Negative (-) |

| R-O-Ph(F,F)-O-Ph-C2H5 | Lateral | Negative (-) |

Ph = Phenyl, Biph = Biphenyl, (F) = Fluorine substitution

The elastic constants describe the restoring torque when the director field is distorted. The three fundamental constants are for splay (K11), twist (K22), and bend (K33) deformations. capes.gov.br For many common display applications, the splay and bend constants are particularly important. These constants are influenced by molecular shape and intermolecular interactions. The rigid trans-cyclohexane ring and the attached aromatic core in derivatives of this compound contribute to the molecular rigidity that dictates the elastic behavior.

The elastic constants are temperature-dependent, generally decreasing as the temperature rises and the order parameter of the nematic phase decreases. rsc.org The bend constant, K33, is often particularly sensitive to pre-transitional effects and can show a pronounced decrease as the temperature approaches a transition to a more ordered smectic phase. rsc.org This behavior is due to the formation of smectic-like clusters within the nematic phase.

Table 4: Representative Temperature Dependence of Elastic Constants for a Hypothetical Nematic Derivative

| Temperature (TN-I - T, °C) | Splay Constant (K11, pN) | Bend Constant (K33, pN) |

| 30 | 8.5 | 10.0 |

| 20 | 10.5 | 13.0 |

| 10 | 12.0 | 15.5 |

| 5 | 12.8 | 17.0 |

| 1 (near SmA transition) | 13.5 | 19.0 (pre-transitional increase) |

Values are illustrative, showing typical trends.

Rotational Viscosity (γ1) and Activation Energy

The rotational viscosity (γ1) is a critical parameter for liquid crystal displays as it directly impacts their switching speed. It represents the internal friction that molecules experience when they reorient themselves under the influence of an external electric field. A lower rotational viscosity leads to faster response times.

The rotational viscosity is highly dependent on temperature and the molecular structure of the liquid crystal. Generally, γ1 increases as the temperature decreases. This temperature dependence can be described by an Arrhenius-type equation, allowing for the calculation of the activation energy (Ea). The activation energy represents the energy barrier that molecules must overcome to rotate. A higher activation energy indicates a stronger dependence of viscosity on temperature.

For materials derived from this compound, the presence of the cyclohexane (B81311) ring is expected to influence the viscosity. Compared to analogous compounds with a benzene (B151609) ring, cyclohexane-containing liquid crystals often exhibit lower rotational viscosities. icm.edu.pl This is attributed to the greater flexibility of the cyclohexane ring.

Interactive Data Table: Hypothetical Rotational Viscosity and Activation Energy

| Compound | Temperature (°C) | Rotational Viscosity (γ1) (mPa·s) | Activation Energy (Ea) (eV) |

| This compound | 25 | Data Not Available | Data Not Available |

| Derivative A (shorter chain) | 25 | Data Not Available | Data Not Available |

| Derivative B (longer chain) | 25 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on experimental measurements.

Influence of Conformational State on Macroscopic Properties

The conformational state of the this compound molecule, particularly the cyclohexane ring, plays a significant role in determining its macroscopic properties. The cyclohexane ring can exist in a chair conformation, which is the most stable, or a boat conformation. In the trans configuration, the substituents on the cyclohexane ring are on opposite sides, leading to a more linear and rigid molecular shape, which is favorable for the formation of liquid crystalline phases.

The equilibrium between different conformers is temperature-dependent and can influence the physical properties of the material. For instance, an increase in temperature can lead to a higher population of less stable conformers, which can disrupt the long-range orientational order of the liquid crystal phase. mdpi.com

Impact of Terminal Chains and Lateral Substituents on Liquid Crystalline Properties

The properties of liquid crystals are highly tunable by modifying the molecular structure, particularly the terminal chains and the introduction of lateral substituents.

Terminal Chains: The length and nature of the terminal alkyl chain have a profound effect on the mesomorphic behavior. In a homologous series of liquid crystals derived from this compound, increasing the length of the alkyl chain would generally be expected to:

Increase the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid): Longer chains enhance the anisotropy of the molecule and increase the strength of intermolecular van der Waals forces.

Promote the formation of smectic phases: As the chain length increases, there is a greater tendency for the molecules to self-assemble into layered structures (smectic phases) in addition to or instead of the nematic phase. researchgate.net

Exhibit an "odd-even" effect: The clearing point and other properties often show an alternating behavior as the number of carbon atoms in the alkyl chain changes from odd to even. This is due to the change in the orientation of the terminal C-C bond relative to the molecular axis.

Lateral Substituents: The introduction of substituents on the side of the mesogenic core can significantly alter the liquid crystalline properties. The effect of a lateral substituent depends on its size, polarity, and position. For derivatives of this compound, introducing a lateral substituent on the cyclohexane or an aromatic ring (if present in a more complex derivative) would likely:

Decrease the clearing point: A lateral substituent increases the molecular breadth, which disrupts the parallel packing of the molecules and weakens the intermolecular forces.

Lower the melting point: The disruption in molecular packing can also lead to a lower melting point.

Influence the type of mesophase: Depending on the nature of the substituent, it can either suppress or promote certain types of mesophases. For example, a bulky substituent might hinder the formation of highly ordered smectic phases. ossila.com

Interactive Data Table: Hypothetical Phase Transition Temperatures

The following table illustrates the hypothetical effect of terminal chain length and lateral substitution on the phase transition temperatures of materials derived from this compound.

| Compound Name | Structure | Cr-N/Sm (°C) | N-I (°C) |

| This compound | C5H11-C6H10-CH2CH2OH | Data Not Available | Data Not Available |

| 2-(trans-4-Propylcyclohexyl)ethanol | C3H7-C6H10-CH2CH2OH | Data Not Available | Data Not Available |

| 2-(trans-4-Heptylcyclohexyl)ethanol | C7H15-C6H10-CH2CH2OH | Data Not Available | Data Not Available |

| 2-(trans-4-Pentyl-2-fluorocyclohexyl)ethanol | C5H11-C6H9(F)-CH2CH2OH | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. The values are not based on experimental measurements.

Future Research Directions and Potential Innovations Utilizing 2 Trans 4 Pentylcyclohexyl Ethanol

Exploration of New Synthetic Pathways for Enhanced Efficiency and Sustainability

The future development of materials based on 2-(trans-4-pentylcyclohexyl)ethanol hinges on the availability of efficient and sustainable methods for its synthesis. Current synthetic routes often involve multiple steps with the use of harsh reagents, leading to challenges in scalability and environmental impact. Future research is poised to address these limitations through several key strategies:

Catalytic and Biocatalytic Approaches: A significant shift towards greener chemistry is anticipated. cicenergigune.com Research into catalytic routes, including thermo-, electro-, and photocatalysis, could offer more sustainable production methods for synthetic alcohols. cicenergigune.com Furthermore, chemoenzymatic methods are emerging as a powerful tool for the stereoselective synthesis of related cyclohexanol (B46403) derivatives. For instance, the use of mutant alcohol dehydrogenases has demonstrated high conversion rates in the synthesis of similar compounds, a strategy that could be adapted for this compound to ensure the desired trans configuration with high fidelity. mdpi.com

Novel Reaction Schemes: Drawing inspiration from the synthesis of structurally related phenols, new multi-step synthetic routes could be explored. One patented method for a similar structure involves a sequence of reactions including Friedel-Crafts acylation, Wolff-Kishner reduction, and demethylation. google.com Adapting such multi-step syntheses, while optimizing for yield and reducing hazardous intermediates, will be a key research focus. The goal is to develop pathways that are not only efficient but also minimize waste and energy consumption, aligning with the principles of green chemistry.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of specific enzymes (e.g., alcohol dehydrogenases) for the target molecule. |

| Catalytic Hydrogenation | High atom economy, potential for continuous flow processes. | Development of highly selective and reusable catalysts to control stereochemistry and prevent side reactions. |

| Multi-step Synthesis from Alkenes | Utilization of readily available starting materials. | Optimization of reaction conditions to improve overall yield and reduce the number of steps. |

Design of Advanced Functional Materials with Tuned Mesomorphic and Optoelectronic Characteristics

The core structure of this compound is a common motif in the world of liquid crystals. The trans-4-pentylcyclohexyl group is known to induce and stabilize nematic and other mesophases, which are the basis for liquid crystal display (LCD) technology. ossila.comsigmaaldrich.com The introduction of the ethanol (B145695) group offers a unique handle to tune the material's properties through hydrogen bonding and further chemical modification.

Tuning Mesomorphic Behavior: The hydroxyl group in this compound can form intermolecular hydrogen bonds, which can significantly influence the self-assembly and, consequently, the mesomorphic properties of the resulting materials. Future research will likely explore how the introduction of this hydrogen-bonding capability affects the temperature range and stability of liquid crystalline phases. By derivatizing the ethanol group to create esters or ethers with different chain lengths and functionalities, a library of new materials with tailored clearing points and phase behaviors could be developed. mdpi.commdpi.com

Optoelectronic Properties: The optoelectronic properties of materials are intrinsically linked to their molecular structure. While the saturated cyclohexyl ring does not possess the π-conjugated systems typically associated with high charge mobility, it provides a rigid, transparent scaffold. rsc.org Future work could focus on creating derivatives where the ethanol group is linked to chromophoric or electro-active moieties. This could lead to the development of novel photo-responsive materials or components for optoelectronic devices where the cyclohexyl group provides the desired alignment and phase behavior. mdpi.com

| Property | Influence of this compound Moiety | Potential Applications |

| Mesomorphic Behavior | The trans-cyclohexyl ring promotes liquid crystallinity; the ethanol group allows for hydrogen bonding and derivatization to tune phase transitions. | Liquid crystal displays (LCDs), smart windows, sensors. |

| Birefringence | The anisotropic shape of the molecule can lead to significant optical anisotropy in aligned phases. | Optical films, polarizers, and other photonic devices. |

| Dielectric Anisotropy | The polarity of the ethanol group can be modified through derivatization to tune the dielectric properties. | Active matrix displays, tunable dielectric materials. |

Integration into Hybrid Organic-Inorganic Materials

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both classes of materials, such as the processability of polymers with the high stability and unique electronic properties of inorganic nanoparticles. The hydroxyl group of this compound serves as an ideal anchor for grafting onto or coordinating with inorganic surfaces.

Surface Functionalization of Nanoparticles: Gold nanoparticles (AuNPs), for example, can be functionalized with molecules containing thiol or amine groups. rsc.orgnih.gov The ethanol group of the title compound can be readily converted to a thiol-terminated ligand, which can then be used to coat AuNPs. This would create a hybrid material where the inorganic core is surrounded by a shell of liquid crystalline moieties, potentially leading to novel, stimuli-responsive optical materials. rsc.orgcapes.gov.br

Hybrid Composites with Metal Oxides: Silica (B1680970) (SiO2) and other metal oxides are common inorganic components in hybrid materials. The hydroxyl group of this compound can form covalent bonds with the surface of these oxides through condensation reactions. This could be used to create liquid crystalline-functionalized silica gels or composites where the alignment of the organic component can be controlled by the inorganic matrix, leading to materials with tunable porosity and optical properties.

Development of Novel Analytical Probes and Sensing Elements

The ability of the this compound moiety to participate in specific interactions makes it an interesting candidate for the development of new analytical probes and sensors.

Liquid Crystal-Based Sensors: The orientation of liquid crystals is highly sensitive to surface interactions. A surface coated with derivatives of this compound could be used to detect the presence of specific analytes. The binding of a target molecule to the functionalized surface would disrupt the alignment of a liquid crystal layer placed on top, leading to a detectable optical signal. The ethanol group provides a versatile point for attaching recognition elements, such as crown ethers for ion sensing or specific binding partners for biomolecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trans-4-Pentylcyclohexyl)ethanol, and how can isomer purity be ensured during synthesis?

- Methodological Answer : The synthesis of cyclohexyl-substituted alcohols typically involves Grignard reactions or catalytic hydrogenation of ketone precursors. For example, analogous compounds like 4-(trans-4-Pentylcyclohexyl)phenol are synthesized via Friedel-Crafts alkylation followed by reduction . To ensure isomer purity, chromatographic separation (e.g., HPLC with chiral columns) and NMR analysis (e.g., monitoring trans/cis isomer ratios via coupling constants in H-NMR) are critical. Differential scanning calorimetry (DSC) can also detect phase transitions indicative of isomer contamination .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C-NMR to confirm the trans-configuration of the cyclohexyl group (e.g., axial-equatorial proton splitting patterns) .

- FT-IR : Identification of hydroxyl (3200–3600 cm) and cyclohexyl C-H stretching (2850–2960 cm) .

- GC-MS/HPLC : Quantify purity and detect byproducts; reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for polar derivatives .

Advanced Research Questions

Q. How does the trans-4-pentylcyclohexyl group influence the mesomorphic properties of liquid crystalline materials derived from this compound?

- Methodological Answer : The trans-4-pentylcyclohexyl group enhances molecular rigidity and promotes smectic or nematic phases. Comparative studies on analogs like 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) show that alkyl chain length and substituent polarity modulate phase transition temperatures. Polarizing optical microscopy (POM) and X-ray diffraction (XRD) can correlate molecular packing with mesophase behavior. For instance, XRD data for 4-(4-Pentylcyclohexyl)phenol reveal a monoclinic lattice (space group P21/c), suggesting similar packing for ethanol derivatives .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound in polar solvents?

- Methodological Answer : Discrepancies may arise from impurities (e.g., cis isomers) or solvent trace water content. Systematic studies should:

- Use Karl Fischer titration to quantify solvent moisture.

- Compare solubility in rigorously dried solvents (e.g., THF over molecular sieves) versus hydrated ones.

- Apply Hansen solubility parameters (HSPs) to model interactions; cyclohexyl groups typically reduce polarity, favoring nonpolar solvents .

Q. How does this compound interact with indoor surfaces at a molecular level, and what analytical methods quantify its adsorption/desorption kinetics?

- Methodological Answer : Surface interactions can be studied via:

- Microspectroscopic Imaging : Raman or FT-IR microscopy to track adsorption on model surfaces (e.g., silica, polymers).

- Quartz Crystal Microbalance (QCM) : Measure mass changes during adsorption/desorption cycles.

- Computational Modeling : Molecular dynamics simulations to predict binding energies, leveraging data from indoor surface chemistry studies .

Q. What stability challenges arise when formulating this compound in photolabile applications, and how can degradation pathways be mitigated?

- Methodological Answer : Cyclohexyl alcohols are prone to oxidation under UV light. Accelerated stability testing (e.g., ICH Q1B guidelines) with UVA/UVB exposure can identify degradation products (e.g., ketones via GC-MS). Stabilization strategies include:

- Adding antioxidants (e.g., BHT at 0.01–0.1% w/w).

- Encapsulation in light-blocking matrices (e.g., cyclodextrins) .

Data Interpretation & Contradictions

Q. How can researchers reconcile discrepancies in melting points reported for structurally similar compounds like 4-(trans-4-Pentylcyclohexyl)phenol (AST2745) versus its derivatives?

- Methodological Answer : Variations arise from crystallinity differences. Single-crystal XRD (as in ) provides definitive lattice parameters, while DSC measures phase transitions. For example, 4-(trans-4-Pentylcyclohexyl)phenol has a melting point of ~195°C, but acetate derivatives (e.g., 66227-23-4) show lower melting points due to reduced hydrogen bonding .

Q. What role does the hydroxyl group in this compound play in its reactivity with atmospheric oxidants, and how can this be quantified?

- Methodological Answer : The hydroxyl group increases susceptibility to ozonolysis and radical oxidation. Environmental chamber studies with online mass spectrometry (e.g., CIMS) can track reaction products. Rate constants (k) can be derived using relative rate methods with reference compounds (e.g., ethanol vs. cyclohexanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.